(R)-ZINC-3573

Beschreibung

Eigenschaften

IUPAC Name |

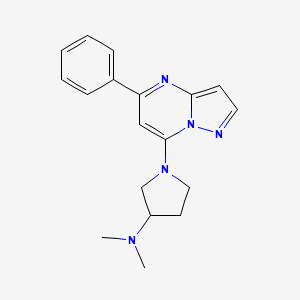

(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBSPAZCFAIBJL-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-ZINC-3573: A Technical Whitepaper on its Mechanism of Action as a Selective MRGPRX2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and selective small molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in neurogenic inflammation, pain, and itch.[1] This document provides an in-depth technical guide on the mechanism of action of this compound, summarizing its pharmacological properties, detailing the signaling pathways it activates, and providing protocols for key experimental assays used in its characterization. This whitepaper is intended to serve as a comprehensive resource for researchers in pharmacology, immunology, and drug discovery investigating the role of MRGPRX2 and the utility of this compound as a chemical probe.

Introduction

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor primarily expressed on mast cells and sensory neurons.[1] It is activated by a variety of endogenous and exogenous ligands, including neuropeptides and certain drugs, leading to cellular responses such as degranulation and the release of inflammatory mediators.[2] The identification of selective modulators of MRGPRX2 is crucial for elucidating its physiological and pathological roles. This compound has emerged as a valuable chemical tool for this purpose, exhibiting high selectivity and potency as an agonist for this receptor.[3][4] Its inactive enantiomer, (S)-ZINC-3573, provides a crucial negative control for in vitro and in vivo studies.[5]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays, demonstrating its potency and selectivity for MRGPRX2.

Potency and Efficacy

The potency of this compound has been determined using different functional assays, as summarized in the table below.

| Assay Type | Parameter | Value | Cell Line | Reference |

| PRESTO-Tango | EC50 | 740 nM | HTLA | [3] |

| FLIPR Calcium Assay | EC50 | 1 µM | HEK293 | |

| Mast Cell Degranulation | EC50 | ~1 µM | LAD2 | [6] |

Selectivity

This compound exhibits high selectivity for MRGPRX2 over other GPCRs and kinases.

| Target Class | Number Screened | Assay Type | Concentration | Observations | Reference |

| GPCRs | 315 | PRESTO-Tango | 10 µM | No significant off-target activity | |

| Kinases | 97 | DiscoverX KINOMEscan | 10 µM | Closest hits: BTK (Kd = 27 µM), MAPK8 (Kd = 19 µM), MAPK10 (Kd > 30 µM) |

The inactive enantiomer, (S)-ZINC-3573, shows no significant activity at MRGPRX2 at concentrations up to 100 µM, making it an excellent negative control.[5][7]

Mechanism of Action: Signaling Pathways

This compound binding to MRGPRX2 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gi G-protein subtypes.[8][9]

Gq-Mediated Pathway

Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic calcium is a key event leading to downstream cellular responses.

Gi-Mediated Pathway

The Gi pathway, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated Gi protein can also contribute to the activation of PLC, thereby amplifying the calcium signal initiated by the Gq pathway.[8]

Downstream Cellular Responses

The culmination of these signaling events in mast cells is degranulation, the process of releasing pre-formed mediators such as histamine and proteases from intracellular granules.[6] This is a critical step in the inflammatory and allergic responses mediated by MRGPRX2.

References

- 1. eubopen.org [eubopen.org]

- 2. moleculardevices.com [moleculardevices.com]

- 3. unitedrelay.org [unitedrelay.org]

- 4. moleculardevices.com [moleculardevices.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ZINC-3573: A Comprehensive Technical Guide to its Function as a Selective MRGPRX2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and highly selective small molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] This document provides an in-depth technical overview of the function, mechanism of action, and experimental validation of this compound, positioning it as a critical chemical probe for investigating MRGPRX2-mediated physiological and pathological processes, such as pain, itch, and pseudo-allergic reactions.[3]

Introduction

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor primarily expressed on mast cells and sensory neurons. It has emerged as a key player in innate immunity and neurogenic inflammation, activated by a wide range of endogenous and exogenous ligands, including neuropeptides and certain drugs. The discovery of this compound through in silico screening has provided a valuable tool to dissect the specific roles of MRGPRX2.[1] This guide details its pharmacological properties and the experimental methodologies used to characterize its function.

Mechanism of Action

This compound functions as a selective agonist at the MRGPRX2 receptor.[1] Its binding to the receptor triggers a conformational change, leading to the activation of downstream signaling pathways.

Binding and Receptor Activation

Structural studies have revealed that this compound binds to a negatively charged pocket within the extracellular domain of MRGPRX2.[4][5] Specifically, it forms charge interactions with two key acidic residues, D184 and E164.[4] The pyrazolo[1,5-a]pyrimidine core of this compound interacts with the receptor through π–π stacking with W248, while its 5-phenyl group extends towards the second extracellular loop.[4]

Downstream Signaling Pathways

Upon activation by this compound, MRGPRX2 exhibits promiscuous coupling to multiple G protein families. It robustly activates both Gαq and Gαi pathways.[4][6] Research indicates that MRGPRX2 can activate all four major G protein subfamilies (Gs, Gi, Gq/11, and G12/13).[7]

-

Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mast cell degranulation.[1]

-

Gαi Pathway: The Gαi pathway activation results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

β-Arrestin Recruitment: MRGPRX2 activation also leads to the recruitment of β-arrestin, a key process in receptor desensitization and internalization.[6]

Data Presentation

The following tables summarize the quantitative data for this compound and its inactive enantiomer, (S)-ZINC-3573.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| PRESTO-Tango β-arrestin recruitment | HTLA | EC50 | 740 nM | [2][3] |

| FLIPR Intracellular Calcium Release | MRGPRX2-inducible HEK-T | EC50 | 1 µM | [3] |

| β-hexosaminidase Degranulation | LAD2 Mast Cells | EC50 | ~1 µM | |

| Intracellular Calcium Release | LAD2 Mast Cells | EC50 | ~1 µM |

Table 2: Selectivity Profile of this compound

| Target Class | Number Tested | Activity | Reference |

| Class A GPCRs | 315 | No significant off-target agonism at 10 µM | [1][3] |

| Kinases | 97 | Minimal inhibition at 10 µM | [1][3] |

Table 3: Activity of the Stereoisomer (S)-ZINC-3573 (Negative Control)

| Assay Type | Cell Line | Parameter | Value | Reference |

| PRESTO-Tango β-arrestin recruitment | HTLA | EC50 | > 100 µM | [3] |

| FLIPR Intracellular Calcium Release | MRGPRX2-inducible HEK-T | EC50 | > 100 µM | [3] |

| β-hexosaminidase Degranulation | LAD2 Mast Cells | Activity | Negligible | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FLIPR Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

Cell Culture and Plating:

-

Culture tetracycline-inducible MRGPRX2 stable HEK-T cells in DMEM supplemented with 10% FBS, 100 μg/mL hygromycin B, and 15 μg/mL blasticidin.[1]

-

Induce MRGPRX2 expression by adding 1 μg/mL tetracycline to the culture medium 24 hours prior to the assay.[1]

-

Plate the cells in black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well.[1]

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) dissolved in a buffer containing 2.5 mM probenecid.[1]

-

Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.[1]

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Use a FLIPR instrument to measure baseline fluorescence for 10-20 seconds.

-

Add the compound solutions to the wells and continue to monitor fluorescence for an additional 2 minutes.[9]

-

Analyze the data by calculating the fold change in fluorescence over baseline and plotting concentration-response curves to determine EC50 values.[1]

β-Hexosaminidase Degranulation Assay

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Cell Culture and Stimulation:

-

Culture human mast cell line LAD2 in StemPro-34 medium supplemented with StemPro-34 nutrient supplement, L-glutamine, penicillin/streptomycin, and human stem cell factor (SCF).

-

Wash the cells and resuspend them in Tyrode's buffer.[10]

-

Aliquot 1x10^5 cells per well into a 96-well plate.[10]

-

Add varying concentrations of this compound and incubate for 30-40 minutes at 37°C.[10]

Enzyme Activity Measurement:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate. To determine the total β-hexosaminidase content, lyse the cells in the original plate with Triton X-100.

-

Add a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) to both the supernatant and lysate samples.

-

Incubate for 90 minutes at 37°C.

-

Stop the reaction by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer).

-

Read the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of β-hexosaminidase release relative to the total cellular content.[10]

PRESTO-Tango β-Arrestin Recruitment Assay

This is a high-throughput screening platform to measure ligand-induced β-arrestin recruitment to GPCRs.

Principle: The assay utilizes a modified GPCR tagged with a transcription factor at its C-terminus, followed by a TEV protease cleavage site. HTLA cells are used, which stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element. Ligand binding to the GPCR recruits the β-arrestin2-TEV fusion protein, leading to the cleavage and release of the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of luciferase.[6][11]

Protocol Outline:

-

Obtain the PRESTO-Tango GPCR kit containing the plasmid DNA for the MRGPRX2-Tango construct.[6]

-

Transfect the MRGPRX2-Tango plasmid into HTLA cells.

-

Plate the transfected cells in 384-well plates.

-

Add this compound at various concentrations.

-

Incubate the plates for 16-24 hours.

-

Add a luciferase substrate (e.g., Bright-Glo) and measure luminescence using a plate reader.

-

Analyze the data to generate concentration-response curves and determine EC50 values.

Mandatory Visualizations

Signaling Pathway of this compound at MRGPRX2

Caption: Signaling cascade initiated by this compound binding to MRGPRX2.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and validation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective agonist of MRGPRX2. Its ability to induce downstream signaling, including intracellular calcium mobilization and mast cell degranulation, makes it an invaluable tool for researchers in immunology, neurobiology, and drug development. The availability of its inactive enantiomer, (S)-ZINC-3573, further enhances its utility as a chemical probe by providing a robust negative control for experiments. This guide provides the core technical information necessary for the effective utilization of this compound in elucidating the complex biology of MRGPRX2.

References

- 1. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eubopen.org [eubopen.org]

- 4. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 7. abmgood.com [abmgood.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ZINC-3573: A Selective Agonist for Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and selective small-molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells and sensory neurons.[1][2][3][4] Its selectivity over other GPCRs, including the closely related MRGPRX1, makes it an invaluable tool for investigating the physiological and pathological roles of MRGPRX2, which are implicated in pain, itch, and pseudo-allergic drug reactions.[1][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed protocols for key in vitro assays to characterize its activity.

Introduction to this compound and MRGPRX2

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a member of the Mas-related gene family of GPCRs.[6][7] It has emerged as a critical receptor in non-IgE-mediated mast cell activation, playing a significant role in innate immunity and adverse drug reactions.[8][9] MRGPRX2 is activated by a variety of endogenous and exogenous ligands, including neuropeptides (e.g., substance P, cortistatin-14) and certain drugs.[6][7][8]

This compound was identified through in silico screening as a selective agonist of MRGPRX2.[5] It serves as a chemical probe to explore the functions of MRGPRX2, offering a more specific tool compared to broad-spectrum mast cell degranulators.[2][4] The (S)-enantiomer, (S)-ZINC-3573, is inactive and serves as an ideal negative control for experiments.[1][10]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's activity at MRGPRX2.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 740 nM | β-arrestin recruitment (PRESTO-Tango) | HEK293T | [3][11] |

| EC50 | ~1 µM | Calcium Mobilization (FLIPR) | HEK293T | [11] |

| Selectivity | >350 other GPCRs, including MRGPRX1 | Various binding and functional assays | Various | [1][5] |

| Mast Cell Activation | Induces calcium release and degranulation | Calcium mobilization and β-hexosaminidase release | LAD2 | [1][2][5] |

MRGPRX2 Signaling Pathways Activated by this compound

Upon agonist binding, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. MRGPRX2 is known to couple to both Gq and Gi proteins.[12]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

-

Gi Pathway: The role of Gi coupling is less well-defined but is thought to contribute to the overall cellular response, potentially through the modulation of adenylyl cyclase activity or through the action of its βγ subunits.

A more recently described pathway involves the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF), which has been implicated in mast cell exocytosis following MRGPRX2 activation.[6][7]

Below are diagrams illustrating these pathways and a general experimental workflow.

Caption: MRGPRX2 Signaling Cascade.

Caption: GPCR Agonist Characterization Workflow.

Caption: Logical Flow of this compound Action.

Detailed Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This protocol is adapted for use with a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium changes in response to agonist stimulation.

Materials:

-

CHO-K1 cells stably expressing MRGPRX2 (CHO-K1/MRGPRX2)

-

Culture Medium: Ham's F-12K with 10% FBS and appropriate selection antibiotics (e.g., Zeocin)

-

Black-walled, clear-bottom 96- or 384-well plates, poly-D-lysine coated

-

FLIPR Calcium Assay Kit (e.g., Molecular Devices) or equivalent calcium-sensitive dye (e.g., Fluo-4 AM)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound and control compounds

-

FLIPR instrument

Procedure:

-

Cell Plating:

-

Culture CHO-K1/MRGPRX2 cells to ~80-90% confluency.

-

Harvest cells and seed them into black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions in Assay Buffer.

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and control compounds in Assay Buffer in a separate compound plate.

-

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to record a baseline fluorescence reading for a few seconds.

-

The instrument will then automatically add the compounds from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for at least 1-2 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

-

β-Arrestin Recruitment Assay (PRESTO-Tango)

This assay measures the recruitment of β-arrestin to the activated MRGPRX2, a hallmark of GPCR activation and a key step in receptor desensitization and internalization. The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) system is a widely used method.

Materials:

-

HEK293T cells

-

MRGPRX2-Tango plasmid

-

β-arrestin-TEV protease fusion construct

-

Luciferase reporter gene under the control of a tetracycline-responsive element

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (DMEM with 10% FBS)

-

White, opaque 384-well plates

-

Luciferase substrate (e.g., Bright-Glo)

-

Luminometer

Procedure:

-

Cell Transfection and Plating:

-

Co-transfect HEK293T cells with the MRGPRX2-Tango plasmid, the β-arrestin-TEV construct, and the luciferase reporter plasmid.

-

After 24 hours, plate the transfected cells into white, opaque 384-well plates.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds.

-

Add the compounds to the wells of the cell plate.

-

-

Incubation:

-

Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator. This allows for β-arrestin recruitment, TEV protease cleavage, transcription factor translocation, and luciferase expression.

-

-

Luminescence Measurement:

-

Add the luciferase substrate to each well according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the extent of β-arrestin recruitment.

-

Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which serves as a marker for degranulation.

Materials:

-

LAD2 human mast cell line

-

Culture Medium: StemPro-34 SFM supplemented with Stem Cell Factor (SCF)

-

Tyrode's Buffer (or similar physiological buffer)

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer (pH 4.5)

-

Stop Solution: Glycine buffer (pH 10.7)

-

96-well plates

-

Triton X-100 (for cell lysis)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Preparation:

-

Culture LAD2 cells according to standard protocols.

-

Wash the cells with Tyrode's Buffer and resuspend them at a suitable concentration (e.g., 1 x 106 cells/mL).

-

-

Stimulation:

-

Aliquot the cell suspension into a 96-well plate.

-

Add serial dilutions of this compound or control compounds to the wells. Include a control for spontaneous release (buffer only) and a control for total release (cells lysed with Triton X-100).

-

Incubate the plate for 30 minutes at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

-

Enzymatic Reaction:

-

In a new 96-well plate, add the collected supernatant to wells containing the pNAG substrate solution.

-

For the total release control, lyse the cells with Triton X-100 and add the lysate to the substrate.

-

Incubate the plate for 1-1.5 hours at 37°C.

-

-

Measurement:

-

Add the Stop Solution to each well to terminate the reaction. This will result in a color change.

-

Measure the absorbance at 405 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbancesample - Absorbancespontaneous) / (Absorbancetotal - Absorbancespontaneous)] x 100

-

Plot the percentage of release against the logarithm of the agonist concentration to determine the potency and efficacy of this compound in inducing mast cell degranulation.

-

Conclusion

This compound is a critical pharmacological tool for the study of MRGPRX2. Its selectivity and well-characterized in vitro activity make it an excellent probe for elucidating the roles of this receptor in health and disease. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other potential MRGPRX2 modulators, thereby facilitating the development of novel therapeutics for pain, itch, and hypersensitivity reactions.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detecting degranulation via hexosaminidase assay [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. unitedrelay.org [unitedrelay.org]

- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 8. youtube.com [youtube.com]

- 9. 101bio.com [101bio.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (R)-ZINC-3573: A Selective Probe for MRGPRX2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2] Discovered through an extensive in silico screening of millions of commercially available compounds, this small molecule has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of MRGPRX2.[3] Its stereoselective activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer, provides a crucial tool for distinguishing specific receptor-mediated effects from off-target phenomena. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Selectivity

This compound was identified through a structure-based virtual screen of the ZINC database against a homology model of the MRGPRX2 receptor.[3] This computational approach led to the identification of the pyrazolo[1,5-a]pyrimidine scaffold as a promising starting point for agonist development. Subsequent experimental validation confirmed ZINC-3573 as a potent and selective MRGPRX2 agonist.

The selectivity of this compound has been extensively profiled. In a screen against 315 other human G protein-coupled receptors (GPCRs) using the PRESTO-Tango assay, ZINC-3573 showed minimal agonist activity at concentrations up to 10 µM.[4][5] Furthermore, in a kinase scan of 97 representative human kinases, the parent scaffold exhibited little activity, with the closest hits having Kd values in the micromolar range.[1]

Table 1: Potency and Selectivity of this compound and its Enantiomer

| Compound | Target | Assay | Potency (EC50/Kd) | Selectivity Notes |

| This compound | MRGPRX2 | PRESTO-Tango | 740 nM[1][6] | Minimal activity against 315 other GPCRs at 10 µM.[4][5] |

| MRGPRX2 | FLIPR (Calcium Mobilization) | 1 µM[1] | ||

| BTK | KINOMEscan | Kd = 27 µM[1] | Weak off-target kinase activity. | |

| MAPK8 | KINOMEscan | Kd = 19 µM[1] | Weak off-target kinase activity. | |

| MAPK10 | KINOMEscan | Kd > 30 µM[1] | Weak off-target kinase activity. | |

| (S)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | > 100 µM[1] | Inactive enantiomer, serves as a negative control.[7] |

| MRGPRX2 | FLIPR (Calcium Mobilization) | > 100 µM[1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The key steps are the formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, followed by chlorination and subsequent nucleophilic substitution with the chiral amine side chain.

Synthesis Workflow

References

- 1. Detecting degranulation via hexosaminidase assay [protocols.io]

- 2. eubopen.org [eubopen.org]

- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 7. moleculardevices.com [moleculardevices.com]

(R)-ZINC-3573: A Technical Guide for Investigating Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of inflammatory mediators from sensory nerve endings, contributing to conditions such as pain, itch, and allergic reactions. A key player in this process is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on mast cells and sensory neurons. (R)-ZINC-3573 has emerged as a potent and selective agonist for MRGPRX2, serving as an invaluable chemical probe to elucidate the receptor's role in neurogenic inflammation and to explore its potential as a therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying neurogenic inflammation.

Core Compound Details

This compound is a small molecule agonist that selectively activates MRGPRX2. For rigorous experimental design, it is crucial to use its inactive enantiomer, (S)-ZINC-3573, as a negative control to differentiate specific receptor-mediated effects from off-target activities.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | 2089389-15-9 | C18H21N5 | 307.4 g/mol |

| (S)-ZINC-3573 | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | Not available | C18H21N5 | 307.4 g/mol |

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates MRGPRX2, a G protein-coupled receptor. This activation triggers a dual signaling cascade through the coupling to both Gαq and Gαi proteins, leading to downstream cellular responses critical in neurogenic inflammation.[1][2][3][4]

MRGPRX2 Signaling Cascade

Caption: MRGPRX2 signaling upon this compound binding.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and its inactive control, (S)-ZINC-3573.

| Parameter | This compound | (S)-ZINC-3573 | Cell Line/Assay | Reference |

| EC50 | 740 nM | > 100 µM | PRESTO-Tango GPCR Assay | [5] |

| EC50 | 1 µM | > 100 µM | FLIPR Calcium Assay | [5] |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments to study neurogenic inflammation using this compound are provided below.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following the activation of MRGPRX2 by this compound.

Materials:

-

HEK293 cells stably expressing human MRGPRX2

-

DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Poly-D-lysine coated 96-well black, clear-bottom plates

-

Fluo-4 AM or similar calcium-sensitive dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound and (S)-ZINC-3573 stock solutions in DMSO

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader (e.g., FlexStation or FLIPR)

Procedure:

-

Cell Culture: Seed HEK293-MRGPRX2 cells onto poly-D-lysine coated 96-well plates at a density of 40,000-50,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.[6]

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.

-

Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.[7]

-

-

Cell Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.[7]

-

Compound Preparation: Prepare serial dilutions of this compound and (S)-ZINC-3573 in HBSS with 20 mM HEPES at 5x the final desired concentration.

-

Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the instrument to record baseline fluorescence for 10-20 seconds.

-

Automatically inject 25 µL of the compound dilutions to the wells.

-

Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the maximum response induced by a saturating concentration of ionomycin. Plot the normalized response against the log of the agonist concentration to determine the EC50 value.

Caption: Workflow for the Calcium Flux Assay.

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon activation with this compound, serving as a marker for degranulation.

Materials:

-

LAD2 human mast cell line

-

StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF)

-

Tyrode's buffer (containing 0.1% BSA)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

0.1 M citrate buffer, pH 4.5

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

Triton X-100 (for cell lysis to measure total β-hexosaminidase)

-

This compound and (S)-ZINC-3573 stock solutions in DMSO

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture: Culture LAD2 cells in StemPro-34 SFM supplemented with 100 ng/mL SCF.

-

Cell Preparation:

-

Harvest LAD2 cells by centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with Tyrode's buffer.

-

Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

-

Stimulation:

-

Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of Tyrode's buffer containing various concentrations of this compound or (S)-ZINC-3573. For total release, add 50 µL of 0.5% Triton X-100. For spontaneous release (negative control), add 50 µL of Tyrode's buffer alone.

-

-

Reaction Termination: Place the plate on ice for 10 minutes to stop the degranulation process. Centrifuge the plate at 400 x g for 5 minutes at 4°C.

-

Enzymatic Reaction:

-

Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.

-

Incubate the plate at 37°C for 60-90 minutes.[10]

-

-

Measurement: Stop the reaction by adding 150 µL of stop solution. Measure the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Caption: Workflow for the Mast Cell Degranulation Assay.

In Vivo Experiment

While specific in vivo protocols for this compound are not yet widely published, its effects can be inferred by comparing them to the established effects of other MRGPRX2 agonists like Substance P in mouse models of neurogenic inflammation.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Substance P (SP)

-

This compound and (S)-ZINC-3573 (for comparative studies)

-

Anesthetic (e.g., isoflurane)

-

Evans blue dye

-

Formamide

-

Plethysmometer or calipers for measuring paw edema

-

Spectrophotometer

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Induction of Neurogenic Inflammation:

-

Anesthetize the mice.

-

Inject 20-30 µL of Substance P solution (e.g., 10-30 µM in saline) into the plantar surface of one hind paw. The contralateral paw can be injected with saline as a control.[11][12]

-

To investigate the effects of this compound, a separate group of mice would be injected with an appropriate dose of the compound, determined from dose-response studies.

-

-

Measurement of Paw Edema: Measure the paw thickness or volume using calipers or a plethysmometer at various time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) after the injection.

-

Quantification of Plasma Extravasation (Evans Blue Assay):

-

30 minutes before the end of the experiment, inject Evans blue dye (e.g., 50 mg/kg) intravenously via the tail vein.[12]

-

At the end of the experiment, euthanize the mice and perfuse the circulatory system with saline to remove intravascular dye.

-

Dissect the paw tissue and incubate it in formamide for 24-48 hours at 60°C to extract the extravasated dye.

-

Measure the absorbance of the formamide extract at 620 nm.

-

Quantify the amount of extravasated dye using a standard curve of Evans blue in formamide.

-

-

Data Analysis: Compare the paw edema and the amount of extravasated Evans blue dye between the different treatment groups.

Conclusion

This compound is a critical tool for researchers studying the role of MRGPRX2 in neurogenic inflammation. Its high selectivity and the availability of an inactive control enantiomer allow for precise investigation of MRGPRX2-mediated signaling and its downstream pathological consequences. The experimental protocols detailed in this guide provide a solid foundation for utilizing this compound to advance our understanding of neurogenic inflammation and to facilitate the development of novel therapeutics targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu [bu.edu]

- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainvta.tech [brainvta.tech]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abmgood.com [abmgood.com]

- 11. The role of substance P in microvascular responses in murine joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pain persists in mice lacking both Substance P and CGRPα signaling [elifesciences.org]

The Role of (R)-ZINC-3573 in Pain and Itch Research: A Technical Guide

(R)-ZINC-3573 has emerged as a critical chemical probe for elucidating the physiological and pathological roles of the Mas-related G protein-coupled receptor X2 (MRGPRX2) in pain and itch. This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its mechanism of action, signaling pathways, in vitro efficacy, and detailed experimental protocols.

Introduction

This compound is a potent and selective agonist of MRGPRX2, a receptor primarily expressed on mast cells and a subpopulation of dorsal root ganglia (DRG) neurons.[1][2][3] Its selectivity for MRGPRX2 over other GPCRs makes it an invaluable tool for investigating the receptor's function in mast cell degranulation, neurogenic inflammation, and the sensations of pain and itch.[3][4] The availability of its inactive enantiomer, (S)-ZINC-3573, provides a crucial negative control for rigorous experimental design.[5]

Mechanism of Action

This compound exerts its effects by binding to and activating MRGPRX2. This binding occurs within a negatively charged pocket of the receptor.[6][7] Specifically, the N-dimethyl moiety of this compound forms ionic interactions with key acidic residues, D184^5.38 and E164^4.60, within the receptor's binding site.[6][7] This interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades.

Signaling Pathways

MRGPRX2 exhibits promiscuous coupling to various G protein families, most notably Gq and Gi.[6][8] Activation of these pathways by this compound initiates a cascade of intracellular events culminating in cellular responses relevant to pain and itch.

-

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key trigger for mast cell degranulation and neurotransmitter release from sensory neurons.

-

Gi Pathway: The role of the Gi pathway in MRGPRX2 signaling is less defined but is thought to contribute to the overall cellular response, potentially through the modulation of adenylyl cyclase activity and ion channel function.

In Vitro Efficacy

The potency of this compound in activating MRGPRX2 has been quantified in various in vitro assays. The following table summarizes the key efficacy data.

| Assay | Cell Line | Parameter | Value | Reference(s) |

| PRESTO-Tango | HTLA | EC50 | 740 nM | [2][3] |

| FLIPR Calcium Mobilization | MRGPRX2-inducible cells | EC50 | ~1 µM | [3] |

| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | EC50 | Not explicitly stated, but induces degranulation | [4][8] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

PRESTO-Tango β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MRGPRX2 receptor.

Principle: The assay utilizes a genetically engineered system where the MRGPRX2 receptor is fused to a TEV protease cleavage site followed by a transcription factor (tTA).[1][6] HTLA cells are used, which stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tTA-responsive promoter.[1] Upon agonist binding to the MRGPRX2 fusion protein, β-arrestin2-TEV is recruited, leading to the cleavage and release of tTA.[6] The liberated tTA translocates to the nucleus and drives the expression of the luciferase reporter gene, which is quantified as a measure of receptor activation.[6]

Protocol:

-

Cell Culture and Transfection: HTLA cells are cultured in DMEM with 10% FBS. For the assay, cells are plated in 384-well plates. The MRGPRX2-Tango plasmid construct is then transfected into the HTLA cells.[1]

-

Compound Incubation: Following transfection (typically 24 hours), the cell culture medium is replaced with a medium containing this compound at various concentrations. The plates are incubated, often overnight, to allow for reporter gene expression.[6]

-

Luminescence Reading: After incubation, a luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.

-

Data Analysis: Luminescence values are normalized to a vehicle control, and concentration-response curves are generated to determine the EC50 value.

FLIPR Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following MRGPRX2 activation.

Principle: Cells expressing MRGPRX2 are loaded with a calcium-sensitive fluorescent dye.[7] Upon receptor activation by this compound and subsequent Gq-mediated IP3 production, calcium is released from intracellular stores, leading to an increase in the fluorescence of the dye.[9] This change in fluorescence is monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

-

Cell Plating: MRGPRX2-expressing cells (e.g., tetracycline-inducible stable cell lines) are seeded into black-walled, clear-bottom 384-well plates and incubated for 24 hours to allow for cell attachment and receptor expression (if inducible).[7]

-

Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive dye (e.g., FLIPR Calcium dye) in a buffer containing probenecid (to prevent dye leakage) for 1 hour at 37°C.[7][9]

-

Compound Addition and Fluorescence Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations. The fluorescence is then monitored for a set period (e.g., 120 seconds) to capture the calcium transient.[7]

-

Data Analysis: The change in fluorescence intensity is calculated relative to the baseline. Concentration-response curves are plotted to determine the EC50.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of granular contents from mast cells upon activation.

Principle: Mast cell granules contain various enzymes, including β-hexosaminidase. Activation of MRGPRX2 on mast cells by this compound triggers degranulation, releasing these enzymes into the extracellular medium. The enzymatic activity of the released β-hexosaminidase is then quantified as an index of degranulation.[10]

Protocol:

-

Cell Stimulation: Human mast cell lines (e.g., LAD2) are incubated with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.[10]

-

Supernatant Collection: The cells are centrifuged, and the supernatant containing the released granular contents is collected.

-

Enzymatic Reaction: An aliquot of the supernatant is incubated with a substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), at 37°C.[10]

-

Quantification: The reaction is stopped, and the amount of product (p-nitrophenol) is quantified by measuring the absorbance at 405 nm.[11]

-

Data Analysis: The percentage of degranulation is calculated relative to a positive control (e.g., cell lysis to release total β-hexosaminidase).

References

- 1. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eubopen.org [eubopen.org]

- 4. escientpharma.com [escientpharma.com]

- 5. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MRGPRX2 Activation Causes Increased Skin Reactivity in Chronic Spontaneous Urticaria Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. No allergy, but mast cells are involved: MRGPRX2 in chronic inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kactusbio.com [kactusbio.com]

- 9. A Mast-Cell-Specific Receptor Mediates Neurogenic Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iipseries.org [iipseries.org]

- 11. MRGPRX2 Mediates Mast Cell‐Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ZINC-3573: A Comprehensive Technical Guide to its Selectivity for MRGPRX2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of (R)-ZINC-3573 for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This compound is a potent and highly selective agonist for MRGPRX2, a receptor implicated in a variety of physiological and pathological processes, including pain, itch, and mast cell-mediated inflammatory responses.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used to determine its selectivity and functional activity, and visualizes the associated signaling pathways.

Quantitative Data Summary

The selectivity and potency of this compound as an MRGPRX2 agonist have been rigorously characterized using a variety of in vitro assays. The following tables summarize the key quantitative data, including a comparison with its inactive enantiomer, (S)-ZINC-3573, which serves as a crucial negative control.[4][5][6]

| Compound | Assay | Parameter | Value | Cell Line |

| This compound | PRESTO-Tango | EC50 | 740 nM | HTLA |

| This compound | FLIPR | EC50 | 1 µM | HEK293 |

| This compound | Calcium Mobilization | - | Induces | LAD2 |

| This compound | β-hexosaminidase Degranulation | - | Induces | LAD2 |

| (S)-ZINC-3573 | PRESTO-Tango | EC50 | > 100 µM | HTLA |

| (S)-ZINC-3573 | FLIPR | EC50 | > 100 µM | HEK293 |

| (S)-ZINC-3573 | Calcium Mobilization | - | No activity | LAD2 |

| (S)-ZINC-3573 | β-hexosaminidase Degranulation | - | No activity | LAD2 |

(Data compiled from multiple sources)

This compound demonstrates high selectivity for MRGPRX2, with no significant agonist activity observed at over 350 other G protein-coupled receptors (GPCRs), including the closely related MRGPRX1.[1][7]

MRGPRX2 Signaling Pathways

Activation of MRGPRX2 by this compound initiates a cascade of intracellular signaling events. The receptor couples to both Gq and Gi heterotrimeric G proteins, leading to the activation of distinct downstream effector molecules.[5] This dual coupling results in a robust cellular response, particularly in mast cells.

G-Protein Dependent Signaling

Upon agonist binding, MRGPRX2 activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). The elevated intracellular calcium is a critical step for mast cell degranulation.

Simultaneously, MRGPRX2 activates Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits released from both Gq and Gi can also contribute to the activation of other signaling pathways, such as the MAPK/ERK pathway.

β-Arrestin Mediated Signaling

In addition to G-protein coupling, agonist-bound MRGPRX2 can recruit β-arrestins. While this compound is primarily characterized as a G-protein biased agonist, the recruitment of β-arrestin can play a role in receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades. This pathway is particularly relevant for other MRGPRX2 agonists and contributes to the complexity of the receptor's function.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and functional activity of this compound.

PRESTO-Tango β-Arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-Maltose binding protein) assay is a high-throughput method to measure ligand-induced β-arrestin recruitment to a GPCR.

Principle: The assay utilizes a modified GPCR with a C-terminal fusion of a transcription factor linked by a protease cleavage site. A co-expressed β-arrestin is fused to a protease. Upon agonist binding and subsequent β-arrestin recruitment to the GPCR, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

Protocol:

-

Cell Culture and Plating: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion construct, are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine. Cells are seeded into 384-well white, clear-bottom plates coated with poly-L-lysine.

-

Transfection: Cells are transfected with the MRGPRX2-Tango construct using a suitable transfection reagent (e.g., calcium phosphate).

-

Compound Addition: 24 hours post-transfection, the cell culture medium is replaced with a serum-free medium. This compound and (S)-ZINC-3573 are serially diluted and added to the wells.

-

Incubation: Plates are incubated for 12-16 hours at 37°C in a humidified incubator with 5% CO2.

-

Luminescence Reading: A luciferase substrate (e.g., Bright-Glo) is added to each well, and luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is normalized to a vehicle control, and dose-response curves are generated to determine the EC50 values.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is used to measure changes in intracellular calcium concentration in response to receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation that leads to an increase in intracellular calcium, the dye fluoresces, and the change in fluorescence intensity is measured in real-time.

Protocol:

-

Cell Culture and Plating: HEK293 cells stably expressing MRGPRX2 are plated in 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a commercially available kit like FLIPR Calcium 6 Assay Kit) in a buffered salt solution for 1 hour at 37°C.

-

Compound Preparation: this compound and (S)-ZINC-3573 are prepared in a separate plate at various concentrations.

-

FLIPR Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is normalized to the baseline fluorescence, and dose-response curves are plotted to calculate EC50 values.

β-Hexosaminidase Mast Cell Degranulation Assay

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Principle: β-hexosaminidase is a component of mast cell granules and is released into the supernatant upon degranulation. Its enzymatic activity can be measured using a colorimetric substrate.

Protocol:

-

Cell Culture: Human mast cell line LAD2 is cultured in StemPro-34 SFM supplemented with StemPro-34 Nutrient Supplement, penicillin-streptomycin, L-glutamine, and recombinant human stem cell factor (rhSCF).

-

Cell Stimulation: LAD2 cells are washed and resuspended in a buffered salt solution. Cells are then stimulated with various concentrations of this compound or (S)-ZINC-3573 for 30 minutes at 37°C. A positive control (e.g., ionomycin) and a negative control (vehicle) are included.

-

Supernatant Collection: The cells are centrifuged, and the supernatant is collected.

-

Enzyme Reaction: The supernatant is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer at 37°C for 1-2 hours.

-

Reaction Termination and Absorbance Reading: The reaction is stopped by adding a high pH buffer (e.g., sodium carbonate/bicarbonate buffer). The absorbance of the product is measured at 405 nm using a plate reader.

-

Data Analysis: The amount of β-hexosaminidase released is expressed as a percentage of the total cellular β-hexosaminidase (determined by lysing a separate aliquot of cells).

Conclusion

This compound is a highly selective and potent agonist of MRGPRX2. Its activity has been thoroughly characterized through a series of robust in vitro assays that demonstrate its ability to induce MRGPRX2-mediated signaling and functional responses in mast cells. The availability of its inactive enantiomer, (S)-ZINC-3573, provides an excellent tool for dissecting the specific role of MRGPRX2 in various biological systems. This technical guide provides researchers and drug development professionals with the essential information to utilize this compound as a chemical probe to further investigate the biology of MRGPRX2 and its potential as a therapeutic target.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on (R)-ZINC-3573: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). The document outlines the compound's key biological activities, summarizes quantitative data from various assays, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Findings and Biological Activity

This compound has been identified as a potent and selective agonist of MRGPRX2, a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2] Initial studies have demonstrated that this compound activates MRGPRX2, leading to downstream cellular responses. Its enantiomer, (S)-ZINC-3573, serves as a valuable negative control, displaying significantly lower activity and thus enabling researchers to distinguish specific receptor-mediated effects.[3]

The primary mechanism of action for this compound involves binding to MRGPRX2 and triggering intracellular signaling cascades. This activation has been shown to induce intracellular calcium release and degranulation in LAD2 mast cells, key events in inflammatory and allergic responses.[4] Structural studies have revealed that this compound binds to a specific pocket within the MRGPRX2 receptor, with its N-dimethyl moiety interacting with key acidic residues D184^5.38 and E164^4.60.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on this compound.

| Parameter | Value | Assay | Cell Line/System | Reference |

| Potency | ||||

| EC50 | 740 nM (0.74 µM) | PRESTO-Tango | - | [1][2][4] |

| EC50 | 1 µM | FLIPR Assay | - | [2] |

| Selectivity | ||||

| Off-target Activity | No significant agonism | PRESTO-Tango GPCRome Screen (315 GPCRs) | - | [2][7] |

| Kinase Inhibition | Minimal activity (Kd > 19 µM) | DiscoverX KINOMEscan (97 kinases) | - | [2] |

| Negative Control ((S)-ZINC-3573) | ||||

| EC50 | > 100 µM | PRESTO-Tango & FLIPR Assays | - | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are outlined below.

PRESTO-Tango GPCRome Screening

This assay was utilized to determine the potency and selectivity of this compound against a large panel of G protein-coupled receptors.

-

Principle: The Tango assay is a cell-based method that measures GPCR activation by detecting the recruitment of β-arrestin to the receptor. A transcription factor is fused to the C-terminus of the GPCR, and a protease is fused to β-arrestin. Upon receptor activation and β-arrestin recruitment, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

-

Protocol:

-

HTLA cells, which are engineered to stably express the reporter gene, are plated in multi-well plates.

-

Cells are transiently transfected with plasmids encoding the GPCR of interest fused to the transcription factor and β-arrestin fused to the protease.

-

This compound is added to the cells at various concentrations.

-

Following an incubation period, the luciferase substrate is added, and luminescence is measured using a plate reader.

-

The resulting data is used to generate dose-response curves and calculate EC50 values.

-

FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay

This assay was used to measure the this compound-induced intracellular calcium release.

-

Principle: This method uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium ions.

-

Protocol:

-

LAD2 mast cells are plated in black-walled, clear-bottom multi-well plates.

-

Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

The plate is placed in a FLIPR instrument, which can add compounds and monitor fluorescence changes in real-time.

-

A baseline fluorescence reading is taken before the addition of this compound.

-

This compound is added at various concentrations, and the change in fluorescence is recorded over time.

-

The peak fluorescence intensity is used to determine the extent of calcium mobilization. For antagonist mode assays, cells are pre-incubated with the antagonist before the addition of an EC80 concentration of this compound.[5]

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells upon stimulation with this compound.

-

Principle: β-hexosaminidase is an enzyme stored in mast cell granules. Its release into the supernatant is a marker of degranulation.

-

Protocol:

-

LAD2 mast cells are washed and resuspended in a suitable buffer.

-

The cells are stimulated with various concentrations of this compound (from 0.001 nM to 100 µM) for a defined period.[1]

-

The reaction is stopped by placing the samples on ice.

-

The cells are centrifuged to pellet them, and the supernatant is collected.

-

A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatant.

-

The enzymatic reaction is allowed to proceed, and the product is quantified by measuring absorbance at a specific wavelength.

-

The amount of β-hexosaminidase released is expressed as a percentage of the total cellular content.

-

DiscoverX KINOMEscan

This platform was used to assess the off-target activity of the parent scaffold of this compound against a panel of human kinases.

-

Principle: This is a binding assay that quantitatively measures the interaction of a test compound with a large number of kinases. The assay relies on the ability of the test compound to compete with an immobilized ligand for binding to the kinase active site.

-

Protocol:

-

A DNA-tagged kinase is incubated with the test compound and a ligand-coated solid support.

-

The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

-

A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

-

The results are typically reported as the percentage of the control or as dissociation constants (Kd).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway activated by this compound and the general workflow of the key experimental assays.

Caption: Signaling cascade initiated by this compound binding to MRGPRX2.

Caption: General workflow for the characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eubopen.org [eubopen.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Pharmacology of (R)-ZINC-3573

Notice: Publicly available pharmacological data for the specific compound "(R)-ZINC-3573" is not available. To fulfill the structural and content requirements of your request, this guide will focus on the well-characterized and extensively studied compound, Aspirin (Acetylsalicylic Acid) , as a representative example of a technical pharmacological whitepaper.

An In-depth Technical Guide on the Core Pharmacology of Aspirin (Acetylsalicylic Acid)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aspirin, or acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic use. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins and thromboxanes. This guide provides a detailed overview of the pharmacology of aspirin, including its mechanism of action, relevant signaling pathways, quantitative pharmacological data, and key experimental protocols.

Mechanism of Action

Aspirin exerts its therapeutic effects primarily through the irreversible acetylation of a serine residue in the active site of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This covalent modification permanently deactivates the enzyme, thereby blocking the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory and homeostatic prostaglandins and thromboxanes.

The anti-inflammatory effects of aspirin are largely attributed to the inhibition of COX-2 at sites of inflammation, reducing the synthesis of prostaglandins like PGE2 which are potent mediators of pain, fever, and inflammation. Its antiplatelet effects, crucial for its use in cardiovascular disease prevention, are mediated by the irreversible inhibition of COX-1 in platelets. This prevents the formation of thromboxane A2, a potent promoter of platelet aggregation.

Signaling Pathways

The primary signaling pathway affected by aspirin is the eicosanoid synthesis pathway. By inhibiting COX enzymes, aspirin effectively downregulates the production of prostaglandins and thromboxanes, which in turn modulates a variety of downstream signaling events.

Caption: Aspirin's mechanism of action via COX enzyme inhibition.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for aspirin's interaction with its primary targets.

Table 1: In Vitro Efficacy of Aspirin against COX Enzymes

| Parameter | COX-1 | COX-2 | Reference |

| IC₅₀ (μM) | 3.3 | 256 | |

| Kᵢ (μM) | 0.9 | 19.3 |

Table 2: Pharmacokinetic Properties of Aspirin

| Parameter | Value | Reference |

| Bioavailability | 40-50% | |

| Protein Binding | 99% | |

| Half-life | 15-20 minutes (Aspirin) | |

| Half-life | 2-3 hours (Salicylate metabolite) | |

| Metabolism | Hydrolyzed to salicylate | |

| Excretion | Renal |

Key Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Caption: Workflow for a COX enzyme inhibition assay.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors like hematin and glutathione.

-

Compound Preparation: Aspirin is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

-

Pre-incubation: The enzyme solution is pre-incubated with either aspirin or a vehicle control for a defined period (e.g., 15 minutes) at room temperature to allow for binding and acetylation.

-

Reaction Initiation: The reaction is initiated by adding a solution of arachidonic acid.

-

Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 2 minutes).

-

Reaction Termination: The reaction is terminated by the addition of a strong acid (e.g., 1 M HCl).

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each aspirin concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This protocol describes a method to assess the antiplatelet activity of aspirin.

Caption: Workflow for a platelet aggregation assay.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

-

Incubation with Compound: The PRP is incubated with aspirin or a vehicle control at 37°C for a specified time.

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmittance is established. A platelet agonist (e.g., arachidonic acid, ADP, or collagen) is added to induce aggregation.

-

Data Acquisition: As platelets aggregate, the light transmittance through the PRP increases. This change is recorded over time to generate an aggregation curve.

-

Data Analysis: The maximum aggregation percentage is determined for both the aspirin-treated and control samples. The percentage of inhibition by aspirin is then calculated.

Conclusion

Aspirin's pharmacological profile is well-defined, with its primary mechanism centered on the irreversible inhibition of COX-1 and COX-2. This action underpins its widespread use as an anti-inflammatory, analgesic, antipyretic, and antiplatelet agent. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers in the field of pharmacology and drug development.

Methodological & Application

Application Notes and Protocols for (R)-ZINC-3573 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4] This receptor is primarily expressed on mast cells and sensory neurons and is implicated in non-IgE mediated hypersensitivity reactions, neurogenic inflammation, pain, and itch.[5][6][7][8] this compound serves as a valuable chemical probe for investigating the biology of MRGPRX2 and for screening potential antagonists.[2][9] Its inactive enantiomer, (S)-ZINC-3573, is an ideal negative control for rigorous experimental design.[1][3][10]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on assays to measure mast cell activation.

Mechanism of Action

This compound selectively binds to a negatively charged pocket within the MRGPRX2 transmembrane domain.[9][11] This binding event activates the receptor, leading to the promiscuous coupling of G proteins, including Gαq and Gαi.[9][12] The activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent mast cell degranulation.[1][8]

References

- 1. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. rndsystems.com [rndsystems.com]

- 5. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for (R)-ZINC-3573 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in neurogenic inflammation, pain, and itch.[1][2] This compound and its inactive enantiomer, (S)-ZINC-3573, serve as valuable chemical probes for investigating the pharmacology and downstream signaling of MRGPRX2.[3][4] this compound activates endogenous MRGPRX2 in human mast cell lines, leading to intracellular calcium release and degranulation.[3][5] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound and its inactive control, (S)-ZINC-3573.